Telmisartan/Amlodipine

Severe hypertension Single-pill combination Blood pressure reduction

Researchers needing a consistent telmisartan/amlodipine reference mixture for in vitro hypertension studies often face supply fragmentation. This pre-formulated 1:1 molar combination (C₅₃H₅₅ClN₆O₇, MW 923.5) eliminates manual co-dispensing errors. - Single-source ARB/CCB mixture for receptor-binding, cell-based, and solubility assays. - Reflects the clinically validated FDC with telmisartan’s 24-h half-life and PPAR-γ activity. - Ships with a certificate of analysis; available in mg to g quantities for R&D workflows.

Molecular Formula C53H55ClN6O7
Molecular Weight 923.5 g/mol
Cat. No. B1251120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan/Amlodipine
Molecular FormulaC53H55ClN6O7
Molecular Weight923.5 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
InChIInChI=1S/C33H30N4O2.C20H25ClN2O5/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);5-8,17,23H,4,9-11,22H2,1-3H3
InChIKeyZYGCKBKUMLQZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telmisartan/Amlodipine Clinical Evidence Guide


Telmisartan/Amlodipine is a fixed-dose combination (FDC) of an angiotensin II receptor blocker (ARB) and a dihydropyridine calcium channel blocker (CCB), approved in four dosage strengths (40/5, 40/10, 80/5, 80/10 mg) for once-daily treatment of hypertension [1]. The combination operates via complementary mechanisms: telmisartan blocks AT₁ receptor-mediated vasoconstriction and aldosterone secretion, while amlodipine inhibits L-type calcium channels in vascular smooth muscle, producing arterial vasodilation [2]. This product is distinguished by telmisartan's longest half-life (~24 hours) among clinically available ARBs and its unique partial PPAR-γ modulatory activity not shared by other ARBs in the class [2][3].

Non-Interchangeability of Telmisartan/Amlodipine


Within-class substitution of ARB/CCB fixed-dose combinations is not scientifically justified due to three verifiable sources of heterogeneity: (1) ARB half-life and receptor binding kinetics differ substantially—telmisartan's 24-hour terminal half-life enables sustained 24-hour BP control versus shorter-acting agents like losartan (6-9 hours) and valsartan (6-9 hours) [1]; (2) telmisartan uniquely activates PPAR-γ among ARBs, producing metabolic effects on adiponectin and MCP-1 not observed with valsartan, losartan, or olmesartan [2]; and (3) component dosing ratios and release kinetics differ across formulations, with telmisartan's alkaline pH-dependent solubility requiring specific excipient systems distinct from other ARB formulations [3]. These differences manifest in quantifiable clinical outcomes described below.

Telmisartan/Amlodipine Comparative Evidence


Single-Pill Combination vs. Monotherapies in Severe Hypertension

In the randomized, double-blind TEAMSTA Severe HTN trial (N=858 patients with baseline SBP/DBP ≥180/95 mm Hg), the telmisartan/amlodipine single-pill combination produced a mean seated trough cuff SBP/DBP reduction of -47.5 mm Hg / -18.7 mm Hg at 8 weeks, compared to -36.0 mm Hg / -16.1 mm Hg for telmisartan monotherapy and -40.3 mm Hg / -17.2 mm Hg for amlodipine monotherapy [1]. The SPC also demonstrated lower treatment-related adverse events (12.6%) versus amlodipine monotherapy (16.4%), with numerically reduced peripheral edema incidence [1].

Severe hypertension Single-pill combination Blood pressure reduction

Morning BP Control: Telmisartan vs. Valsartan Add-on

In a randomized controlled trial of 282 hypertensive patients uncontrolled on amlodipine 5 mg monotherapy, add-on telmisartan 40 mg and add-on valsartan 80 mg produced similar mean SBP/DBP reductions (-8.3±9.9/-5.0±5.9 vs -7.4±10.6/-3.9±6.1 mm Hg). However, in the subgroup with baseline SBP above median (145.2 mm Hg), telmisartan produced significantly greater DBP reduction than valsartan (-6.3±5.6 vs -3.9±6.7 mm Hg, P<0.05) [1]. Critically, valsartan significantly increased individual standard deviation and coefficient of variation of morning SBP, whereas telmisartan did not alter these variability indices [1].

Morning blood pressure ARB add-on therapy BP variability

PPAR-γ Activation and MCP-1 Suppression vs. Amlodipine

In a randomized study of 31 previously untreated essential hypertensive patients, telmisartan treatment for 3 months produced significant attenuation of MCP-1 gene expression in peripheral monocytes (from 21.4±20.5 to 8.1±6.5 relative units, p=0.009), whereas amlodipine treatment produced no significant change (12.5±8.5 to 17.6±16.4, p=NS) [1]. Concurrently, telmisartan significantly increased PPAR-γ mRNA levels (20±18.5 to 42.6±36, p=0.006), while amlodipine did not (29.6±42.5 to 24.2±27.7, p=NS) [1]. Both drugs achieved comparable BP reductions.

PPAR-gamma MCP-1 Vascular inflammation Gene expression

Fixed-Dose Combination vs. Dose Escalation in Uncontrolled Hypertension

In a randomized, double-blind, multicenter Phase III trial (N=183) of patients inadequately controlled on telmisartan monotherapy, switching to S-amlodipine/telmisartan fixed-dose combinations produced significantly greater DBP reductions than doubling the telmisartan dose [1]. Mean DBP reductions at 8 weeks were -10.56±7.23 mm Hg for S-AM/TEL 2.5/40 mg and -12.32±9.23 mm Hg for S-AM/TEL 5/40 mg, compared to -2.44±7.92 mm Hg for telmisartan 80 mg monotherapy (P<0.0001 for both combinations) [1]. Adverse event rates were comparable across groups (18.6%, 20%, 22.6%, respectively) [1].

S-amlodipine Dose escalation Uncontrolled hypertension

Circadian Blood Pressure Control: FDC vs. Monotherapy

In the TENUVA-BP Phase IV trial (N=316 screened, 192 completed), patients randomized to telmisartan 40 mg/S-amlodipine 2.5 mg FDC achieved significantly greater reductions in 24-h ambulatory BP than those escalated to telmisartan 80 mg monotherapy [1]. Key nighttime parameters showed: nighttime SBP reduction -10.1±14.7 vs -2.8±17.1 mm Hg (P=0.003); nighttime DBP reduction -5.2±7.8 vs -1.4±11.3 mm Hg (P=0.010); daytime SBP reduction -10.5±11.9 vs -2.6±14.2 mm Hg (P<0.001); daytime DBP reduction -6.6±6.0 vs -1.6±8.0 mm Hg (P<0.001) [1].

Ambulatory blood pressure monitoring Nighttime blood pressure Circadian rhythm

Early Morning BP Control: ARB Class Meta-Analysis

A meta-analysis of five multicenter ambulatory blood pressure monitoring trials demonstrated that telmisartan 80 mg provided significantly greater SBP and DBP reduction during the high-risk early morning period (06:00-11:59) compared to both losartan and valsartan [1]. Specifically, telmisartan 80 mg showed superior 24-h BP control and higher smoothness index than losartan, valsartan, or ramipril (P<0.05) [2]. The smoothness index—a measure of consistent BP reduction across 24 hours—was comparable between telmisartan and amlodipine but superior to other ARBs [2].

Early morning blood pressure ABPM meta-analysis ARB class comparison

Telmisartan/Amlodipine Application Scenarios


Initial Therapy for Severe Hypertension

In patients presenting with severe hypertension (SBP ≥180 mm Hg and/or DBP ≥95 mm Hg), evidence from the TEAMSTA Severe HTN trial supports the use of telmisartan/amlodipine SPC as initial therapy [1]. The SPC produced SBP reductions of -47.5 mm Hg at 8 weeks—significantly exceeding either monotherapy—with lower treatment-related adverse events than amlodipine alone [1]. Procurement for emergency departments, hypertension specialty clinics, or inpatient settings managing severe hypertensive patients should prioritize this SPC over separate-component prescribing.

Step-Up Therapy for Uncontrolled Hypertension

For patients inadequately controlled on telmisartan monotherapy, switching to S-amlodipine/telmisartan FDC at 2.5/40 mg or 5/40 mg produces DBP reductions 4-5× greater than doubling the telmisartan dose (-10.56 to -12.32 mm Hg vs -2.44 mm Hg, P<0.0001) [2]. Similarly, in patients uncontrolled on amlodipine monotherapy, the addition of telmisartan produces DBP reductions of -6.3 mm Hg in the high-baseline BP subgroup, with the added benefit of not increasing BP variability [3]. This evidence supports procurement for primary care and cardiology practices managing treatment escalation.

24-Hour and Nocturnal BP Control

Ambulatory BP monitoring evidence from the TENUVA-BP trial demonstrates that low-dose telmisartan 40 mg/S-amlodipine 2.5 mg FDC provides significantly greater nighttime BP reduction (SBP: -10.1 vs -2.8 mm Hg, P=0.003; DBP: -5.2 vs -1.4 mm Hg, P=0.010) compared to telmisartan 80 mg monotherapy [4]. Given that nighttime BP is a stronger predictor of cardiovascular outcomes than clinic BP, this evidence supports procurement for clinical research studies investigating circadian BP patterns and for practices utilizing ABPM for hypertension management.

Hypertension with Metabolic Syndrome

Telmisartan is unique among ARBs in possessing partial PPAR-γ agonism with quantifiable effects on inflammatory biomarkers [5]. In direct comparison with amlodipine, telmisartan significantly reduced MCP-1 gene expression (62% reduction vs. 41% increase with amlodipine, p=0.009) and increased PPAR-γ expression (113% increase vs. 18% decrease with amlodipine, p=0.006) while achieving equivalent BP control [5]. This molecular differentiation supports procurement for patient populations with coexisting metabolic syndrome, type 2 diabetes risk, or elevated inflammatory markers where these pleiotropic effects may provide additional vascular protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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